molecular formula C4H9IN4 B1434766 4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1803601-25-3

4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No. B1434766
CAS RN: 1803601-25-3
M. Wt: 240.05 g/mol
InChI Key: XCXVMJJIFPRXIB-UHFFFAOYSA-N
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Description

4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide, also known as ETTAH, is an organic compound belonging to the triazole class of compounds. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis. ETTAH is a versatile reagent with a wide range of applications in the laboratory and in industry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

The chemical compound 4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide represents a class of triazole derivatives with diverse applications in scientific research. The broader category of 1,2,4-triazoles has garnered attention for their versatile roles in various domains, including pharmaceuticals, agriculture, and material science. This review focuses on summarizing the significant applications of these compounds, excluding aspects related to drug use, dosage, and side effects.

Applications in Fine Organic Synthesis and Agriculture

1,2,4-Triazole derivatives are pivotal in the fine organic synthesis industry, serving as primary raw materials. Their applications span the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Moreover, they find utility in creating analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids. These substances are integral in applied sciences, biotechnology, energy, and chemistry sectors (Nazarov et al., 2021).

Pharmacological Importance

This compound, by extension, falls within the scope of compounds explored for their pharmacological significance. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antitumoral, and antiviral properties. Their structural versatility allows for significant pharmacological exploration and development (Ferreira et al., 2013).

Material Science and Polymer Research

In material science, the incorporation of 1,2,4-triazole derivatives, including this compound, demonstrates promising outcomes in developing proton-conducting membranes for fuel cells. These compounds improve membrane characteristics, including film-forming ability, thermal stability, electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

Biochemical Analysis

Biochemical Properties

4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and cell division . Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating certain signaling pathways . In normal cells, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior. For example, it may alter the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways. Additionally, this compound can interact with transcription factors, thereby influencing gene expression and altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the potential for long-term applications of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including cell death and tissue damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to the accumulation of substrates and the depletion of products. Additionally, this compound can affect the activity of coenzymes, such as NADH and FADH2, thereby influencing cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments . The distribution of this compound can affect its activity and function, as localized concentrations of the compound can influence cellular responses.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism.

properties

IUPAC Name

4-ethyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.HI/c1-2-8-3-6-7-4(8)5;/h3H,2H2,1H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXVMJJIFPRXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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